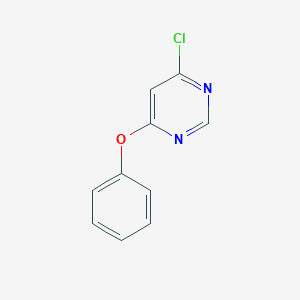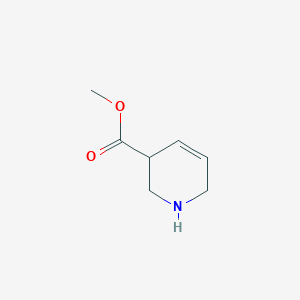
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate (MTPC) is a chemical compound that has been used in scientific research for its potential to act as a neuroprotective agent. MTPC is a member of the pyridine family and is a derivative of niacin. The compound has been shown to have potential therapeutic applications in various neurological disorders, including Parkinson's disease.
Wirkmechanismus
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, but it is believed to act through various pathways in the brain, including the inhibition of oxidative stress and inflammation. The compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemische Und Physiologische Effekte
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been shown to have various biochemical and physiological effects in the brain. The compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurological disorders. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to increase the levels of various neurotransmitters in the brain, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has also been shown to have low toxicity and is well tolerated in animal models. However, there are also limitations to the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate's mechanism of action and its potential therapeutic applications in neurological disorders. Future studies may also investigate the use of Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate in combination with other neuroprotective agents to enhance its efficacy.
Synthesemethoden
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate can be synthesized through a multi-step process involving the reaction of niacin with various reagents. The most common method involves the reaction of niacin with ethyl chloroformate to form ethyl niacinate, which is then reacted with sodium borohydride to form Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
121743-23-5 |
|---|---|
Produktname |
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
methyl 1,2,3,6-tetrahydropyridine-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
InChI-Schlüssel |
UQTWITUUILHZFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CNCC=C1 |
Kanonische SMILES |
COC(=O)C1CNCC=C1 |
Synonyme |
3-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
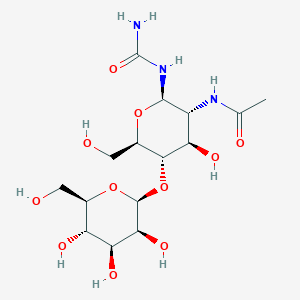
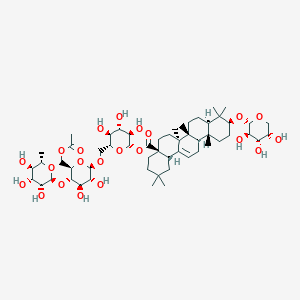
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

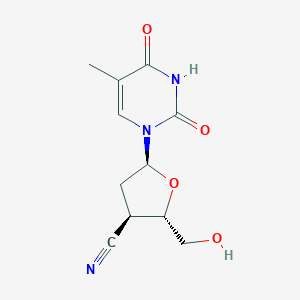
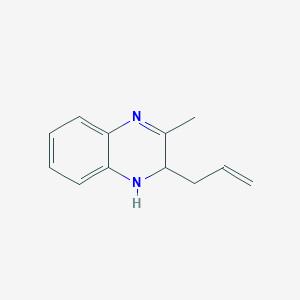

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
